molecular formula C11H15NO3 B138451 p-Lactophenetide CAS No. 539-08-2

p-Lactophenetide

Cat. No. B138451
CAS RN: 539-08-2
M. Wt: 209.24 g/mol
InChI Key: GHZNWXGYWUBLLI-UHFFFAOYSA-N
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Description

P-Lactophenetide is an anilide . It has the molecular formula C11H15NO3 . The IUPAC name for p-Lactophenetide is N-(4-ethoxyphenyl)-2-hydroxypropanamide .


Molecular Structure Analysis

The molecular weight of p-Lactophenetide is 209.24 g/mol . The InChI string representation is InChI=1S/C11H15NO3/c1-3-15-10-6-4-9 (5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3, (H,12,14) . The canonical SMILES representation is CCOC1=CC=C (C=C1)NC (=O)C ©O .


Physical And Chemical Properties Analysis

P-Lactophenetide is slightly bitter crystals from ethyl acetate + hexane . One gram dissolves in 330 ml cold, 55 ml boiling water, 8.5 ml alcohol; slightly soluble in ether, petr ether . The melting point is 117-118° .

Scientific Research Applications

  • Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury : Parthenolide (PN), a sesquiterpene lactone, showed neuroprotective effects against oxygen-glucose deprivation-induced apoptosis in PC12 cells, suggesting potential applications in cerebral ischemia/reperfusion injury treatment (Zhang et al., 2017).

  • Anticancer Properties : Various studies have explored the anticancer properties of sesquiterpene lactones like parthenolide. These compounds demonstrate potential in inducing apoptosis in cancer cells and sensitizing them to treatments (Zhang et al., 2004), (Carlisi et al., 2022).

  • Use in Drug Delivery Systems : Poly(lactic-co-glycolic acid) (PLGA) nanotechnology, which might be relevant to the delivery of compounds like p-Lactophenetide, is used in drug delivery, diagnostics, and other applications in clinical and basic science research (Lü et al., 2009).

  • Psychotropic Effects in Neurodegenerative Disorders : The use of certain compounds like L-Acetylcarnitine in treating dysthymic disorder in elderly patients shows the potential application of similar compounds in addressing neurodegenerative disorders (Bersani et al., 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZNWXGYWUBLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036653
Record name p-Lactophenetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Lactophenetide

CAS RN

539-08-2
Record name p-Lactophenetide
Source CAS Common Chemistry
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Record name p-Lactophenetide
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Record name p-Lactophenetide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72105
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Lactophenetide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ethoxylactanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.918
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Record name P-LACTOPHENETIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Li, Q Wen, L Zhou, X Deng, Q Zeng - Synthesis, 2015 - thieme-connect.com
… Iopamidol[3] and ioglucomide[4] are non-ionic iodinated contrast agents, commonly used in radiology, whilst p-lactophenetide has analgesic and antipyretic activity.[5] Bicalutamide is …
Number of citations: 5 www.thieme-connect.com
H Fang, W Tong, WS Branham… - Chemical research in …, 2003 - ACS Publications
… p-lactophenetide 539-08-2 0.62 >4.28E-05 NB NB Sigma … A chemical with an electron-donating substituent, such as the analgesic drug p-lactophenetide, is inactive. …
Number of citations: 436 pubs.acs.org
A Cherkasov - International Journal of Molecular Sciences, 2005 - mdpi.com
On the basis of the previous models of inductive and steric effects, ‘inductive’ electronegativity and molecular capacitance, a range of new ‘inductive’ QSAR descriptors has been derived…
Number of citations: 54 www.mdpi.com
D Dixit - Food Bioscience, 2023 - Elsevier
This study divulges biochemical traits, mineral makeup, and the secondary metabolite outline of the less explored Ochrophyte, Iyengaria stellata (Børgesen) using untargeted metabolite …
Number of citations: 1 www.sciencedirect.com
J Devillers, JP Doucet, A Panaye… - Endocrine disruption …, 2009 - books.google.com
Numerous chemicals released into the environment can interfere with normal, hormonally regulated biological processes to adversely affect development and reproductive functions. …
Number of citations: 9 books.google.com
M Murcia-Soler, F Pérez-Giménez… - Journal of Molecular …, 2003 - Elsevier
The aim of the work was to discriminate between antibacterial and non-antibacterial drugs by topological methods and to select new potential antibacterial agents from among new …
Number of citations: 66 www.sciencedirect.com

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